ethyl 4-bromo-2-methanesulfonylbenzoate
Description
Ethyl 4-bromo-2-methanesulfonylbenzoate (C₁₀H₁₁BrO₄S) is a benzoate ester derivative featuring a bromine substituent at the para position and a methanesulfonyl group at the ortho position of the aromatic ring. This compound is characterized by its molecular weight of 307.21 g/mol and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its ethyl ester moiety balances lipophilicity and solubility, making it suitable for diverse synthetic applications .
Properties
CAS No. |
773128-72-6 |
|---|---|
Molecular Formula |
C10H11BrO4S |
Molecular Weight |
307.16 g/mol |
IUPAC Name |
ethyl 4-bromo-2-methylsulfonylbenzoate |
InChI |
InChI=1S/C10H11BrO4S/c1-3-15-10(12)8-5-4-7(11)6-9(8)16(2,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
QPESNLGXWNKLCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-2-methanesulfonylbenzoate typically involves the esterification of 4-bromo-2-(methanesulfonyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-bromo-2-methanesulfonylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the ester group.
Oxidation: Hydrogen peroxide in acetic acid is effective for oxidizing the methanesulfonyl group.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-methoxy-2-(methanesulfonyl)benzoate.
Reduction: Ethyl 4-bromo-2-(methanesulfonyl)benzyl alcohol.
Oxidation: this compound sulfone.
Scientific Research Applications
ethyl 4-bromo-2-methanesulfonylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 4-bromo-2-methanesulfonylbenzoate exerts its effects involves interactions with specific molecular targets. The bromine and methanesulfonyl groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs include variations in substituents (halogen type, sulfonyl groups, and ester alkyl chains). Below is a comparative analysis:
Table 1: Comparative Properties of Ethyl 4-Bromo-2-Methanesulfonylbenzoate and Analogs
Key Findings from Comparative Analysis
- Halogen Effects : Replacing bromine with chlorine (e.g., ethyl 4-chloro-2-methanesulfonylbenzoate) reduces molecular weight and alters reactivity. Chlorine’s smaller atomic radius and lower electronegativity favor faster nucleophilic aromatic substitution (SNAr) but diminish utility in cross-coupling reactions compared to bromine .
- Ester Chain Impact: Methyl esters (e.g., mthis compound) exhibit higher solubility in polar solvents like methanol, whereas ethyl esters enhance lipophilicity, improving membrane permeability in drug design .
- Sulfonyl Group Variations : Toluenesulfonyl analogs introduce steric bulk, slowing reaction kinetics but increasing thermal stability. Methanesulfonyl groups, being smaller, are preferred in reactions requiring electrophilic activation .
- Biological Activity : Compounds like metsulfuron-methyl () demonstrate how sulfonylurea linkages to heterocyclic rings confer herbicidal activity, unlike the target compound’s bromine-driven synthetic utility. Structural similarity metrics (e.g., Tanimoto coefficients) would classify these as dissimilar due to divergent core scaffolds, despite shared sulfonyl groups .
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